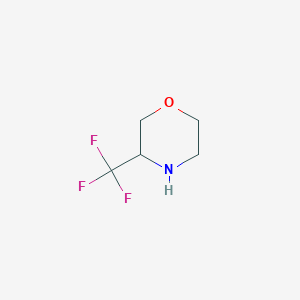

3-(Trifluoromethyl)morpholine

Description

Significance of Trifluoromethyl Group in Contemporary Chemical Design and Reactivity

The trifluoromethyl group is a small but powerful functional group with the formula -CF3. wikipedia.org Its widespread use in medicinal chemistry, agrochemicals, and materials science stems from the unique properties it imparts to a parent molecule. thieme.denih.govtcichemicals.com

One of the most notable features of the trifluoromethyl group is its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. wikipedia.orgtcichemicals.com This electronic effect can significantly influence the acidity or basicity of nearby functional groups and alter the reactivity of the entire molecule. wikipedia.org For instance, the presence of a trifluoromethyl group can render an adjacent aromatic ring less susceptible to metabolic oxidation, a valuable attribute in drug design. mdpi.com

From a physical standpoint, the trifluoromethyl group is significantly more lipophilic than a hydrogen atom and even a methyl group, which can enhance a molecule's ability to cross cell membranes. mdpi.com Despite its lipophilicity, the trifluoromethyl group is relatively small and sterically compact. mdpi.com The carbon-fluorine bond is exceptionally strong, contributing to the high metabolic and thermal stability of trifluoromethyl-containing compounds. mdpi.com This robustness is a key reason for its frequent use as a bioisostere for groups like methyl or chloro, allowing for the fine-tuning of a molecule's properties to improve its biological activity and pharmacokinetic profile. wikipedia.orgmdpi.com

The Morpholine (B109124) Scaffold as a Privileged Motif in Heterocyclic Chemistry

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.govnih.govscielo.br This designation is given to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govnih.gov The versatility of the morpholine motif lies in its advantageous physicochemical properties and its synthetic accessibility. nih.govsci-hub.se

Overview of 3-(Trifluoromethyl)morpholine as a Distinct Research Subject

The combination of the influential trifluoromethyl group and the privileged morpholine scaffold in a single molecule, this compound, presents a compound of significant interest for chemical research. The placement of the trifluoromethyl group at the 3-position of the morpholine ring introduces a chiral center, leading to the existence of enantiomers which may exhibit different biological activities.

This specific substitution pattern influences the conformation of the morpholine ring and the electronic properties of both the ring nitrogen and oxygen. The strong electron-withdrawing nature of the trifluoromethyl group can decrease the basicity of the morpholine nitrogen, which can be a crucial factor in its biological interactions. Research into this compound and its derivatives explores how this unique combination of structural features can be harnessed for the development of new pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.comresearchgate.net

| Property | Description |

| Molecular Formula | C5H8F3NO |

| IUPAC Name | This compound |

| Key Structural Features | Morpholine ring, Trifluoromethyl group at position 3, Chiral center at position 3 |

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-10-2-1-9-4/h4,9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLADYDPROMQLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies of 3 Trifluoromethyl Morpholine

Investigation of Reaction Pathways Involving the C-3 Trifluoromethyl Group

Direct reactivity studies focusing specifically on the trifluoromethyl group at the C-3 position of the morpholine (B109124) ring are not extensively documented in the literature. However, the reactivity can be inferred from the well-established chemical properties of the CF₃ group attached to other heterocyclic and aliphatic systems.

The trifluoromethyl group is known for its high stability and general inertness, attributed to the strength of the carbon-fluorine bonds. mdpi.com Consequently, the CF₃ group itself does not typically participate in reactions under standard organic synthesis conditions. Its primary influence is electronic; as a powerful electron-withdrawing group, it significantly decreases the electron density of the morpholine ring. nih.govresearchgate.net This inductive effect lowers the basicity of the nitrogen atom compared to unsubstituted morpholine. A study on trifluoromethyl-substituted prolines, a related heterocyclic system, demonstrated a substantial reduction in the pKa of the ring's amino group. researchgate.netnih.gov

While generally stable, the CF₃ group can be induced to react under harsh conditions. For instance, studies on trifluoromethyl-substituted arenes have shown that protolytic defluorination can occur in the presence of Brønsted superacids, leading to the formation of reactive carbocationic or acylium ion intermediates. nih.gov Such a pathway, although requiring extreme conditions, suggests that the C-F bonds are not entirely immutable and could potentially be targeted for transformation.

The primary role of the C-3 trifluoromethyl group in most reaction pathways is to influence the reactivity of the morpholine ring itself. It can affect the nucleophilicity of the nitrogen atom and the acidity of adjacent C-H bonds, thereby directing the course of reactions involving the heterocyclic core.

Mechanistic Insights into Morpholine-Mediated Reactions

The morpholine scaffold, even when substituted, can actively participate in and mediate various chemical transformations. Mechanistic studies have revealed its role in complex reaction cascades, including cycloadditions and radical-mediated cross-couplings.

Research has demonstrated that morpholine can serve as a key mediator in the transition-metal-free defluorinative cycloaddition of gem-difluoroalkenes with organic azides, leading to the synthesis of fully substituted 1,2,3-triazoles. nih.gov This reaction provides a direct and regioselective route to these important heterocyclic structures, which are often challenging to access through other means.

The proposed mechanism involves morpholine playing a dual role as both a nucleophile and a solvent. The reaction is initiated by the nucleophilic attack of morpholine at the α-position of the gem-difluoroalkene. This step is crucial as it dictates the regioselectivity of the final triazole product. nih.gov The initial attack forms an addition-elimination intermediate, which then undergoes a [3+2] cycloaddition with an organic azide. Subsequent β-fluoride elimination results in the formation of a 1,4,5-trisubstituted-1,2,3-triazole with a morpholine moiety at the C-4 position. nih.gov

Table 1: Morpholine-Mediated Synthesis of 1,4,5-Trisubstituted-1,2,3-Triazoles

| gem-Difluoroalkene Substrate | Organic Azide Substrate | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1-(2,2-difluorovinyl)-4-methylbenzene | 4-azidobenzonitrile | LiHMDS | 75 | 48 | 70 |

| 1-(2,2-difluorovinyl)-4-methoxybenzene | 4-azidobenzonitrile | LiHMDS | 75 | 48 | 65 |

| 1-(2,2-difluorovinyl)-4-(trifluoromethyl)benzene | 4-azidobenzonitrile | LiHMDS | 110 | 72 | 44 |

| 1-(2,2-difluorovinyl)-4-methylbenzene | 1-azido-4-nitrobenzene | LiHMDS | 75 | 48 | 55 |

Data sourced from Huang et al., 2023. nih.gov

This mechanistic pathway highlights the ability of the morpholine ring to act as an effective nucleophile to activate otherwise less reactive fluorinated building blocks for complex cyclization reactions.

Electrochemical methods offer a powerful tool for generating reactive intermediates under mild conditions. Studies have shown that morpholine can be electrochemically oxidized at an anode to form a morpholine radical. This nitrogen-centered radical is a key intermediate in C-H/N-H cross-coupling reactions, enabling the introduction of the morpholine substituent into other organic molecules, such as quinoline (B57606) N-oxides.

The reaction is typically catalyzed by a copper salt, such as Cu(OAc)₂. The proposed mechanism begins with the electrochemical oxidation of morpholine to generate the morpholine radical. This radical species is then able to attack the C-H bond of the coupling partner. The process is advantageous due to its mild, room-temperature conditions and the ability to control the reaction by modifying the electrolysis parameters. The generation of the morpholine radical under these conditions has been confirmed by electron paramagnetic resonance (EPR) spectroscopy.

This electrochemical approach represents a simple and efficient method for C-H amination, leveraging the reactivity of the morpholine nitrogen atom to form valuable C-N bonds.

Stereochemical Outcomes in Ring-Forming and Substitution Reactions

Achieving stereochemical control is a critical aspect of synthesizing substituted morpholines, as the spatial arrangement of substituents significantly influences their biological activity. fiveable.me While specific studies on the stereochemical outcomes for reactions of 3-(trifluoromethyl)morpholine are limited, principles derived from the synthesis of other substituted morpholines and related trifluoromethylated heterocycles provide valuable insights.

The stereochemistry of substituted morpholines is often established during the ring-forming cyclization step. Common strategies include:

Substrate Control: Using enantiomerically pure starting materials, such as amino alcohols, allows for the synthesis of morpholines with defined stereocenters. For example, Pd-catalyzed carboamination reactions of chiral O-allyl ethanolamine (B43304) derivatives can produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the morpholine ring. Tandem hydroamination and asymmetric transfer hydrogenation reactions employing a Ru-catalyst have been used for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

Diastereoselective Reactions: When a stereocenter is already present in the substrate, it can direct the formation of new stereocenters. The synthesis of 2- and 3-substituted morpholines from a tosyl-oxazetidine precursor proceeds via a base-catalyzed reaction that yields morpholine hemiaminals with high diastereoselectivity. acs.org

The presence of a trifluoromethyl group at the C-3 position is expected to exert a strong influence on the stereochemical course of reactions.

Steric Hindrance: The CF₃ group is significantly bulkier than a hydrogen atom. researchgate.net In substitution reactions on the morpholine ring or in reactions involving the nitrogen atom, the CF₃ group would likely direct incoming reagents to the face opposite to it, leading to a high degree of stereocontrol.

Conformational Preference: In saturated six-membered rings, bulky substituents typically favor an equatorial position to minimize steric strain. Studies on 4-(trifluoromethyl)prolines have shown that the CF₃ group has a strong preference for the equatorial orientation. nih.gov This conformational lock would influence the reactivity of the ring, potentially exposing one face of the heterocycle to reagents more than the other and thus dictating the stereochemical outcome of subsequent transformations. For instance, in palladium-catalyzed hydrogenolysis of related azabicyclobutanes, the trifluoromethyl group was found to have a remarkable influence on the stereochemical outcome of the reaction. nih.gov

Table 2: Strategies for Stereoselective Morpholine Synthesis

| Synthetic Strategy | Key Reaction | Starting Material Type | Stereochemical Control Element | Example Product Type |

|---|---|---|---|---|

| Substrate Control | Pd-catalyzed Carboamination | Enantiopure Amino Alcohols | Pre-existing Stereocenter | cis-3,5-disubstituted morpholines |

| Asymmetric Catalysis | Asymmetric Transfer Hydrogenation | Aminoalkynes | Chiral Ru-catalyst | Enantiopure 3-substituted morpholines |

| Diastereoselective Cyclization | Base-catalyzed Ring Opening/Closing | Tosyl-oxazetidine | Substrate-controlled Diastereoselection | Diastereopure 2,3-disubstituted morpholines |

Computational and Theoretical Chemistry of 3 Trifluoromethyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for optimizing molecular geometry and predicting electronic properties that govern chemical reactivity.

The electronic behavior of 3-(Trifluoromethyl)morpholine is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the lone pairs of electrons on the nitrogen and oxygen atoms of the morpholine (B109124) ring are expected to contribute significantly to the HOMO, making these sites potential nucleophilic centers. Conversely, the trifluoromethyl (CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is anticipated to lower the energy of both the HOMO and LUMO compared to unsubstituted morpholine. The LUMO is likely to have significant density around the CF₃ group and the adjacent carbon atom, indicating this region as a potential site for nucleophilic attack. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. The introduction of an electron-withdrawing CF₃ group often leads to an increase in the HOMO-LUMO gap, suggesting that this compound may be more stable than its non-fluorinated counterpart.

Table 1: Predicted Contributions to Frontier Molecular Orbitals of this compound

| Orbital | Predicted Primary Atomic Contributions | Implied Reactivity |

|---|---|---|

| HOMO | Nitrogen and Oxygen lone pairs | Electron donation, nucleophilicity, protonation site |

| LUMO | σ* orbitals of the C-F bonds, C3-carbon | Electron acceptance, susceptibility to nucleophilic attack |

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for structural elucidation.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive, and its chemical shift is very responsive to the local electronic environment. For a CF₃ group attached to an aliphatic system like the morpholine ring, the ¹⁹F NMR signal is expected to appear as a singlet (in a proton-decoupled spectrum) in a characteristic region. Theoretical calculations would refine the exact chemical shift, which is influenced by the conformation of the morpholine ring and the orientation of the CF₃ group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is also predictable. The carbon atom directly attached to the three fluorine atoms (C3) would exhibit a distinct quartet in a proton-coupled spectrum due to one-bond ¹³C-¹⁹F coupling, with a large coupling constant (¹JCF). Its chemical shift would be significantly influenced by the electronegative fluorine atoms. The other carbons in the morpholine ring (C2, C5, C6) would also have predictable shifts based on their proximity to the heteroatoms and the CF₃ substituent.

Table 2: Expected Theoretical NMR Parameters for this compound

| Nucleus | Atom Position | Expected Chemical Shift (ppm) Range | Expected Multiplicity (Proton-Coupled) |

|---|---|---|---|

| ¹⁹F | -CF₃ | -60 to -80 (relative to CFCl₃) | Singlet |

| ¹³C | C3 (-C F₃) | ~120-130 | Quartet (due to ¹JCF) |

| ¹³C | C2, C5, C6 | ~45-75 | Triplet |

Molecular Modeling and Simulation Studies

Molecular modeling and simulations provide insight into the dynamic behavior of molecules, from conformational preferences to interactions with biological macromolecules.

The morpholine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. cdnsciencepub.com In this conformation, substituents can occupy either an axial or an equatorial position. For this compound, the bulky and sterically demanding CF₃ group is strongly expected to prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms on C5 and the nitrogen atom. lumenlearning.com

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the molecule over time. Such simulations would likely confirm the stability of the chair conformation with the equatorial CF₃ group and could quantify the energy barrier for ring inversion to the alternative chair form where the CF₃ group would be in the highly unfavorable axial position. These simulations also model the molecule's flexibility and vibrational motions. cdnsciencepub.com

The morpholine scaffold is a common feature in many approved drugs, valued for its favorable physicochemical properties. researchgate.net To understand how this compound might interact with a protein target, molecular docking simulations are employed. These simulations place the molecule into the binding site of a protein and score the interaction based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity.

The key features of this compound for protein binding would be:

Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring.

Hydrogen Bond Donor: The N-H group of the secondary amine.

Hydrophobic/Lipophilic Interactions: The CF₃ group is highly lipophilic and can form favorable interactions with nonpolar pockets in a protein binding site. The introduction of a CF₃ group can significantly enhance binding affinity by displacing water molecules and engaging in these interactions. researchgate.net

Docking studies would predict the optimal binding pose and affinity of the molecule for a given protein target, guiding its potential use in drug discovery.

Prediction of Key Molecular Descriptors for Chemical Space Exploration

Molecular descriptors are numerical values that characterize the properties of a molecule. They are crucial in medicinal chemistry for predicting a compound's ADME (absorption, distribution, metabolism, and excretion) properties and for exploring chemical space to find molecules with desired characteristics.

For this compound, several key descriptors can be predicted computationally:

LogP (Lipophilicity): The CF₃ group is known to significantly increase lipophilicity. Therefore, the calculated LogP of this compound would be substantially higher than that of unsubstituted morpholine. This has implications for membrane permeability and binding to hydrophobic targets.

pKa (Acidity/Basicity): The electron-withdrawing nature of the CF₃ group is expected to decrease the electron density on the morpholine nitrogen atom. This reduces the nitrogen's ability to accept a proton, thereby lowering its pKa and making it a weaker base compared to morpholine. researchgate.net

Table 3: Predicted Influence of Trifluoromethyl Group on Key Molecular Descriptors

| Molecular Descriptor | Unsubstituted Morpholine (Reference) | This compound (Predicted Trend) | Rationale |

|---|---|---|---|

| LogP | -0.86 | Increase | The CF₃ group is highly lipophilic. |

| pKa | 8.33 | Decrease | The CF₃ group is strongly electron-withdrawing, reducing the basicity of the nitrogen atom. |

| Polar Surface Area (PSA) | 21.3 Ų | Minor Change | PSA is dominated by the N-H and O moieties. |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 3 Trifluoromethyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-(Trifluoromethyl)morpholine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity, configuration, and conformation can be assembled.

Application of ¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structural Confirmation

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete and unambiguous confirmation of the chemical structure of this compound and its derivatives.

¹H NMR spectroscopy provides information on the number and connectivity of protons in the morpholine (B109124) ring. The protons of the morpholine ring typically appear as complex multiplets due to spin-spin coupling. For the parent morpholine, signals are generally observed in the regions of δ 2.8-3.0 ppm and δ 3.6-3.8 ppm. The introduction of the trifluoromethyl group at the C3 position significantly influences the chemical shifts of adjacent protons.

¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and their chemical environments. The carbon atoms of the morpholine ring typically resonate at approximately δ 45-50 ppm (C-N) and δ 67-72 ppm (C-O). The trifluoromethyl group's strong electron-withdrawing nature causes a downfield shift for the C3 carbon and the CF₃ carbon signal itself appears as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR spectroscopy is particularly valuable for compounds containing fluorine. nih.govuni-konstanz.de The trifluoromethyl group in this compound gives a characteristic singlet in the ¹⁹F NMR spectrum, with a chemical shift that is sensitive to the electronic environment. nih.govrsc.org For instance, in a study of trifluoromethyl-substituted proline analogues, the CF₃ group showed a doublet in the ¹⁹F NMR spectrum due to coupling with the adjacent proton. rsc.org This technique is highly sensitive and can be used to monitor reactions and study interactions with biological macromolecules. uni-konstanz.de

Table 1: Representative NMR Data for Morpholine Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 2.5 - 4.0 | The protons on the carbon atoms adjacent to the nitrogen and oxygen atoms of the morpholine ring appear in this region. The specific shifts and splitting patterns are influenced by the substituent at the C3 position and the ring conformation. |

| ¹³C | 45 - 75 | The carbon atoms of the morpholine ring resonate in this range. The carbon attached to the trifluoromethyl group (C3) will be significantly shifted downfield. |

| ¹⁹F | -70 to -80 | The trifluoromethyl group typically gives a single, sharp resonance in this region, making it a clean spectroscopic window for analysis. |

Stereochemical Assignment and Conformational Analysis via Advanced NMR Techniques

The stereochemistry and preferred conformation of this compound derivatives are critical to their function and are investigated using advanced NMR techniques. The morpholine ring typically adopts a chair conformation. researchgate.netnih.govresearchgate.net

Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) experiments are used to determine through-space proximity of protons. researchgate.net For instance, NOE correlations can help to distinguish between axial and equatorial protons and to determine the relative orientation of the trifluoromethyl group.

Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments are used to establish ¹H-¹H and ¹H-¹³C correlations, respectively, which aids in the assignment of all proton and carbon signals in the molecule. researchgate.net

Through-space spin-spin couplings between ¹H and ¹⁹F nuclei can also provide valuable information for stereochemical and conformational analysis. nih.gov These couplings, observable in high-resolution spectra, are dependent on the spatial distance and orientation between the coupled nuclei. nih.gov For example, the observation of a through-space coupling between the CF₃ group and a specific proton on the morpholine ring can confirm a particular conformation. nih.gov

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of molecules in the solid state. nih.gov This technique is the gold standard for determining the absolute configuration of chiral centers and for analyzing the precise bond lengths, bond angles, and torsion angles of this compound and its derivatives.

By crystallizing a single enantiomer of a this compound derivative, its absolute stereochemistry can be unambiguously determined. nih.govmdpi.com The resulting crystal structure reveals the exact spatial arrangement of all atoms in the molecule, including the conformation of the morpholine ring and the orientation of the trifluoromethyl group. acs.org This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis in Reaction Mixtures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov It also provides valuable information about the structure of the molecule through analysis of its fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula. nih.gov This is a crucial step in the characterization of newly synthesized this compound derivatives.

In a mass spectrometer, the molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" of the molecule. By analyzing the masses of the fragments, it is possible to deduce the connectivity of the atoms in the original molecule, further confirming its structure. This is particularly useful for identifying and characterizing compounds in complex reaction mixtures without the need for prior purification. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (expected) | Description |

| [M]+ | 155.05 | Molecular ion |

| [M-H]+ | 154.04 | Loss of a hydrogen atom |

| [M-CF₃]+ | 86.06 | Loss of the trifluoromethyl group |

| [C₄H₈NO]+ | 86.06 | Fragment corresponding to the morpholine ring after loss of the trifluoromethyl group |

Infrared Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nist.govchemicalbook.com The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its various bonds.

The key functional groups and their expected IR absorption ranges are:

N-H stretch: A medium to weak band in the region of 3300-3500 cm⁻¹ is expected for the secondary amine.

C-H stretch: Strong bands in the 2850-3000 cm⁻¹ region are characteristic of the C-H bonds of the morpholine ring. researchgate.net

C-F stretch: The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. rsc.org

C-O stretch: A strong band in the 1070-1150 cm⁻¹ region is expected for the C-O-C ether linkage in the morpholine ring.

N-H bend: A medium intensity band around 1590-1650 cm⁻¹ may be observed.

These characteristic absorption bands provide a quick and reliable method for confirming the presence of the key functional groups in this compound and its derivatives.

Structure Activity Relationship Sar and Scaffold Design Principles for 3 Trifluoromethyl Morpholine Derivatives

Influence of the Trifluoromethyl Group on Molecular Interactions and Recognition

The incorporation of a trifluoromethyl (-CF₃) group onto the morpholine (B109124) scaffold profoundly alters its electronic, steric, and lipophilic properties. These changes are fundamental to the molecular interactions and recognition processes that govern a compound's biological activity.

Electronic Effects of -CF₃ on Scaffold Properties (e.g., pKa, Electron Density)

The trifluoromethyl group is a potent electron-withdrawing substituent, a characteristic that stems from the high electronegativity of its three fluorine atoms. mdpi.comnih.gov This strong inductive effect significantly reduces the electron density on the adjacent carbon atom and, by extension, influences the entire morpholine ring.

One of the most direct consequences of this electron-withdrawing nature is the modulation of the basicity of the morpholine nitrogen. The nitrogen atom in a standard morpholine ring is basic, though its basicity is already lower than that of piperidine (B6355638) due to the electron-withdrawing effect of the ring's oxygen atom. pdx.edu The addition of a -CF₃ group further decreases the electron density on the nitrogen, making it a weaker base. wikipedia.org This reduction in basicity is reflected in a lower pKa value for its conjugate acid compared to unsubstituted morpholine. The strong electron-withdrawing properties can also enhance the electrophilic character at other cationic sites within the molecule. nih.govnih.gov This altered electronic profile can lead to improved electrostatic interactions and hydrogen bonding with biological targets. mdpi.com

Table 1: Comparison of Basicity and pKa

| Compound | Key Feature | Effect on Nitrogen Basicity | Approximate pKa of Conjugate Acid |

|---|---|---|---|

| Piperidine | No electron-withdrawing heteroatom | Higher | ~10-11 |

| Morpholine | Electron-withdrawing oxygen atom | Moderate | ~8-9 |

Note: pKa values are approximate and can vary based on solvent and temperature. The trend illustrates the electronic effect.

Steric Effects and Conformational Preferences Imparted by the Trifluoromethyl Moiety

The trifluoromethyl group introduces significant steric bulk compared to a hydrogen atom and is larger than a methyl group. mdpi.com Its steric profile is often considered comparable to that of a chlorine atom or an ethyl group, making it a potential bioisostere for these functionalities. mdpi.comresearchgate.net The placement of this bulky group at the 3-position of the morpholine ring influences the ring's conformational preferences.

The morpholine ring typically adopts a chair conformation. The presence of the -CF₃ group can favor specific chair conformations to minimize steric hindrance. This conformational locking can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation that fits optimally into a target's binding site. However, the steric bulk can also be detrimental if the binding pocket is sterically constrained, leading to reduced potency. researchgate.net

Impact on Molecular Lipophilicity and Membrane Permeability

A key strategy in medicinal chemistry is the modulation of a compound's lipophilicity to optimize its pharmacokinetic profile. The trifluoromethyl group generally increases molecular lipophilicity, as quantified by its positive Hansch hydrophobicity constant (π) of approximately +0.88. mdpi.com This enhancement of lipophilic character is crucial for improving a drug candidate's ability to cross biological membranes, including the blood-brain barrier. mdpi.commdpi.com

Rational Design of Substituted Morpholine Derivatives for Targeted Molecular Interactions

The rational design of bioactive molecules often involves using well-characterized scaffolds like morpholine, which can be strategically substituted to achieve specific interactions with a biological target. mdpi.commdpi.com Morpholine is considered a valuable pharmacophore because it can improve crucial drug-like properties such as aqueous solubility and metabolic stability. mdpi.com The combination of a morpholine ring with a trifluoromethyl group provides a powerful platform for developing potent and selective therapeutic agents. nih.gov

Modulation of Molecular Recognition through Strategic Placement of the Morpholine Ring

The morpholine moiety is not merely a passive carrier but an active contributor to molecular recognition. Its orientation and point of attachment to a core scaffold are critical for establishing productive binding interactions. In the design of inhibitors for targets like the mTOR kinase, the specific positioning of the morpholine ring relative to a core structure, such as tetrahydroquinoline, was found to be essential for promoting binding. mdpi.com Similarly, in the development of EGFR kinase inhibitors, placing morpholine-containing substituents at specific positions on a quinazoline (B50416) core led to a distinct and favorable binding mode. mdpi.com This highlights that the strategic placement of the morpholine ring is a key principle in designing derivatives that can precisely fit into and interact with the active site of a target protein.

Contribution of Morpholine's Heteroatoms to Hydrogen Bonding and Hydrophobic Interactions

The morpholine ring contains two heteroatoms—an ether oxygen and a secondary amine nitrogen—that are pivotal for its role in molecular interactions. wikipedia.org These heteroatoms are capable of forming hydrogen bonds, which are critical for high-affinity ligand-target binding. nih.gov

Oxygen Atom: The ether oxygen is a hydrogen bond acceptor. researchgate.net

Nitrogen Atom: The secondary amine nitrogen can function as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor. wikipedia.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-(Trifluoromethyl)morpholine |

| Piperidine |

| Morpholine |

| Tetrahydroquinoline |

Significance of Stereochemistry in Scaffold Design and Ligand-Target Complementarity

The C-3 position of the this compound ring is a chiral center, meaning it can exist in two non-superimposable mirror-image forms, known as enantiomers ((R) and (S) isomers). The distinct spatial orientation of the trifluoromethyl group in each enantiomer leads to significantly different interactions with the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket.

This differential interaction is a cornerstone of structure-activity relationship (SAR) studies. It is frequently observed that one enantiomer exhibits significantly higher potency than the other, or that the two enantiomers have entirely different pharmacological effects. This is because the binding pockets of proteins are themselves chiral, composed of L-amino acids that create a specific three-dimensional space. A ligand must have a complementary shape to fit effectively and elicit a biological response.

For instance, in the development of kinase inhibitors, a major area where morpholine scaffolds are employed, the precise orientation of substituents is paramount for achieving potent and selective inhibition. Research into kinase inhibitors has shown that substitution at the C-3 position of the morpholine ring can lead to increased anticancer activity, particularly in the inhibition of the mTOR (mammalian target of rapamycin) pathway e3s-conferences.org. While specific comparative data for the enantiomers of a this compound derivative is not detailed in the provided search results, the general principles of stereoselectivity in drug action are well-established. The (R) or (S) configuration of the trifluoromethyl group would position it to either fit snugly into a hydrophobic pocket or clash with the amino acid residues of the target protein, leading to a stark difference in binding affinity and inhibitory activity.

The following table illustrates a hypothetical scenario based on common findings in medicinal chemistry, demonstrating how enantiomers of a this compound-based kinase inhibitor might display different biological activities.

| Compound | Enantiomer | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Rationale for Differential Activity |

| Compound X | (R)-enantiomer | 10 | >1000 | The trifluoromethyl group in the (R) configuration forms favorable hydrophobic interactions within a specific sub-pocket of the target kinase, enhancing binding affinity and potency. |

| Compound X | (S)-enantiomer | 500 | >1000 | The trifluoromethyl group in the (S) configuration experiences steric hindrance with a key amino acid residue at the entrance of the binding pocket, leading to a significant loss of potency. |

This is a representative data table created to illustrate the concept of stereoselectivity. IC50 values are hypothetical.

The design of a successful drug candidate, therefore, often necessitates the synthesis of a single, highly active enantiomer. This process, known as asymmetric synthesis, is a key focus in medicinal chemistry as it avoids the administration of a racemic mixture where one enantiomer may be inactive or even contribute to off-target effects.

Role of 3 Trifluoromethyl Morpholine in Contemporary Heterocyclic Chemistry Research

Utilization as a Versatile Building Block for Complex Chemical Architectures

3-(Trifluoromethyl)morpholine has emerged as a crucial structural unit for the synthesis of complex, sp³-rich molecular scaffolds essential for compound screening libraries and drug discovery programs. researchgate.netnih.gov The presence of the trifluoromethyl group imparts unique properties that are highly advantageous in medicinal chemistry. It significantly increases the lipophilicity of a molecule while concurrently reducing the basicity of the morpholine (B109124) nitrogen atom. researchgate.net This modulation of physicochemical parameters is critical for improving a compound's pharmacokinetic profile, including its ability to cross cell membranes and its metabolic stability. mdpi.com

Researchers have developed scalable, multi-gram syntheses for both racemic and optically active forms of this compound, often starting from commercially available precursors like 2-(trifluoromethyl)oxirane. researchgate.netenamine.net The availability of these building blocks has facilitated their incorporation into a wide array of more complex structures. The potential of these trifluoromethylated amines as foundational components for drug discovery is demonstrated by their comprehensive characterization, which includes crystallographic analysis and the measurement of key drug-like properties. researchgate.netenamine.net

| Property | Influence of 3-CF3 Group | Reference |

| Lipophilicity | Increases | researchgate.net |

| Basicity (pKa) | Decreases | researchgate.net |

| Metabolic Stability | Often enhances | mdpi.com |

| Binding Affinity | Can improve through specific interactions | mdpi.com |

Integration into Diverse Polycyclic and Fused Heterocyclic Ring Systems

The rigid framework and inherent functionalities of this compound make it an excellent candidate for constructing intricate polycyclic and fused heterocyclic systems. These complex architectures are of significant interest in medicinal chemistry as they can present unique three-dimensional arrangements of functional groups for interaction with biological targets.

A notable synthetic strategy involves the domino reaction of fluorinated α-bromoenones with secondary amino alcohols. This highly stereoselective method initiates with an aza-Michael addition, followed by intramolecular cyclization processes to assemble bicyclic compounds where a morpholine ring is fused with an oxetane (B1205548) ring. researchgate.net This approach provides an efficient pathway to previously unknown and complex heterocyclic systems containing the trifluoromethyl-morpholine core. researchgate.net

Another key application is in the synthesis of fused pyrazole (B372694) systems. Methodologies have been developed for creating trifluoromethylated fused tricyclic pyrazoles through the intramolecular cyclization of amines derived from cyclic ketones. rsc.org While not directly starting from this compound, these strategies highlight the importance and accessibility of trifluoromethylated heterocyclic systems in building polycyclic frameworks. The general utility of the morpholine unit in creating fused systems, such as imidazo[1,2-a]pyridines, is well-documented, suggesting the potential for similar applications with its trifluoromethylated analog to confer desirable drug-like properties. researchgate.net

| Reaction Type | Reactants | Resulting Fused System | Reference |

| Domino Reaction | Fluorinated α-bromoenones, Secondary amino alcohols | Morpholine-fused oxetane rings | researchgate.net |

| Nucleophilic Trifluoromethylation | Bicyclic morpholinones, Ruppert-Prakash reagent (TMS-CF3) | Trifluoromethylated morpholinols | science24.com |

| Cyclization | β-amino cyclic ketones, Diazotizing agent | Fused tricyclic pyrazoles | rsc.org |

Comparative Research with Other Trifluoromethylated Azacyclic and Oxacyclic Compounds

The selection of a specific heterocyclic scaffold is a critical decision in drug design. Morpholine and its derivatives are often compared to other six-membered nitrogen heterocycles like piperidine (B6355638) and piperazine (B1678402) to optimize a compound's pharmacological profile. pharmjournal.ruresearchgate.net The introduction of a trifluoromethyl group further refines these comparisons.

Compared to its non-fluorinated counterpart, this compound exhibits a lower pKa, meaning it is less basic. researchgate.net This reduced basicity can be advantageous in avoiding off-target interactions, particularly with biological targets that recognize protonated amines. In comparison to trifluoromethylated piperidines, the oxygen atom in the morpholine ring imparts greater aqueous solubility and introduces a potential hydrogen bond acceptor, which can be crucial for target binding and improving pharmacokinetic properties. nih.govnih.gov

The trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom to modulate steric and electronic properties. mdpi.com Its strong electron-withdrawing nature and high metabolic stability make it a preferred substituent for protecting metabolically labile positions within a drug candidate. mdpi.commdpi.com When incorporated into a morpholine ring, these effects are combined with the inherent benefits of the morpholine scaffold itself, such as improved metabolic stability and favorable solubility profiles, making trifluoromethylated morpholines distinct from other trifluoromethylated azacycles like piperidines. dntb.gov.ua This unique combination of properties often makes this compound a "privileged structure" in the design of novel bioactive molecules. nih.gov

| Compound Class | Key Differentiating Features | Potential Advantages in Drug Design | Reference |

| Trifluoromethylated Morpholines | Contains an oxygen atom, lower basicity than piperidines. | Improved solubility, potential H-bond acceptor, reduced off-target ionic interactions. | nih.govresearchgate.net |

| Trifluoromethylated Piperidines | All-carbon ring (besides N), generally more basic than morpholines. | Different vector orientations for substituents, established role in many bioactive compounds. | pharmjournal.rumdpi.com |

| Trifluoromethylated Piperazines | Contains a second nitrogen atom, allowing for further substitution. | Additional point for diversification and modulation of properties. | researchgate.net |

Future Directions and Emerging Research Avenues for 3 Trifluoromethyl Morpholine

Development of Novel and Sustainable Synthetic Methodologies for its Preparation

Future research in the synthesis of 3-(Trifluoromethyl)morpholine and its derivatives is increasingly focused on developing more efficient, sustainable, and environmentally benign methodologies. These efforts aim to move beyond traditional multi-step syntheses, which can be resource-intensive.

Key emerging areas include:

Photoredox Catalysis : Visible-light photoredox catalysis is a powerful tool for forming C-CF3 bonds under mild conditions. core.ac.uk Future methodologies could leverage this approach for the direct C-H trifluoromethylation of pre-formed morpholine (B109124) rings or for the cyclization of precursors containing a trifluoromethyl group. researchgate.net This strategy offers a greener alternative to harsh fluorinating agents and can often be performed at ambient temperatures.

Flow Chemistry : The use of continuous flow reactors offers significant advantages for the synthesis of fluorinated compounds, including precise control over reaction parameters, improved safety when handling hazardous reagents, and enhanced scalability. nih.govacs.orgbeilstein-journals.orgnih.govvapourtec.com Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and safer production processes, particularly for reactions that are highly exothermic or involve unstable intermediates.

Green Chemistry Approaches : A significant advance in sustainable heterocycle synthesis involves the use of inexpensive and less hazardous reagents. A recently developed one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide presents a promising green route. nih.govchemrxiv.orgchemrxiv.org Adapting this methodology for trifluoromethylated amino alcohol precursors could provide a more atom-economical and environmentally friendly pathway to this compound.

Catalytic Asymmetric Synthesis : To access enantiomerically pure forms of this compound, future research will likely focus on catalytic asymmetric methods. Strategies such as the asymmetric hydrogenation of unsaturated morpholine precursors using chiral rhodium catalysts, or tandem hydroamination/asymmetric transfer hydrogenation, could be adapted to produce specific stereoisomers of the target molecule with high enantioselectivity. acs.orgrsc.org

Table 1: Comparison of Synthetic Methodologies for Morpholine Synthesis

| Methodology | Potential Advantages for this compound Synthesis | Key Challenges |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, direct C-H functionalization potential. core.ac.ukresearchgate.net | Substrate scope limitations, control of regioselectivity. |

| Flow Chemistry | Enhanced safety, precise temperature control, improved scalability, efficient mixing. acs.orgbeilstein-journals.org | Initial equipment setup cost, potential for channel clogging. |

| Green Annulation | Use of inexpensive reagents, redox-neutral, high-yielding, fewer steps. nih.govchemrxiv.org | Adaptation to fluorinated substrates, ensuring selectivity. |

| Asymmetric Catalysis | Access to single enantiomers, high stereocontrol. acs.orgrsc.org | Catalyst cost and sensitivity, optimization for trifluoromethylated substrates. |

Advanced Computational Approaches for De Novo Design and Property Prediction

Computational chemistry is set to play a pivotal role in accelerating the discovery and application of this compound derivatives. By simulating molecular properties and reactions, researchers can prioritize synthetic targets and gain deeper mechanistic insights, saving significant time and resources.

De Novo Design of Catalysts and Materials : Software packages like DENOPTIM are enabling the automated de novo design of functional molecules, including organocatalysts. nih.govacs.org This approach can be used to design novel chiral morpholine-based organocatalysts for specific asymmetric transformations. By defining a desired transition state, computational tools can screen virtual libraries to identify promising catalyst scaffolds based on this compound, predicting their efficacy and selectivity before they are ever synthesized. acs.orgrsc.org

Property Prediction : Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the physicochemical properties of new fluorinated compounds. tandfonline.comemerginginvestigators.org These methods can be used to calculate heats of formation, ionization energies, HOMO-LUMO gaps, and dipole moments of novel this compound derivatives. pittcon.org This information is crucial for predicting their stability, reactivity, and potential utility in materials science. Molecular dynamics simulations can further elucidate how these molecules interact with other materials or solvents, providing insights into their behavior in complex systems. nih.govacs.org

Mechanism Elucidation : Computational modeling is essential for understanding complex reaction mechanisms. For instance, in exploring new reactions of this compound, computational studies can map out reaction pathways, identify transition states, and explain observed regioselectivity or stereoselectivity. frontiersin.org This understanding is critical for optimizing reaction conditions and expanding the scope of new transformations.

Exploration of New Reactivity Modes and Transformative Reactions

The interplay between the electron-withdrawing trifluoromethyl group and the nucleophilic nitrogen of the morpholine ring suggests that this compound could participate in a range of novel chemical transformations.

Participation in Cycloaddition Reactions : Research has shown that morpholine can act as both a solvent and a reactant in defluorinative cycloadditions with gem-difluoroalkenes and organic azides to form highly substituted 1,2,3-triazoles. nih.govbeilstein-journals.org This demonstrates that the morpholine ring itself can be a key participant in building complex heterocyclic systems. Future work could explore the unique reactivity of the this compound scaffold in similar [3+2] cycloadditions or other pericyclic reactions, where the CF3 group could influence the regioselectivity and electronic properties of the resulting products.

Radical Reactions : The development of radical-based C-H functionalization and trifluoromethylation offers new avenues for modifying the this compound scaffold or using it as a building block. acs.orgpnas.org Visible-light photocatalysis can generate trifluoromethyl radicals from various sources, which could be used to synthesize related compounds. mdpi.com Conversely, the existing C-H bonds on the morpholine ring could be targeted for functionalization through radical-mediated processes, allowing for late-stage modification of the molecule.

Synthesis of Novel Trifluoromethylated Amines : Methodologies for the synthesis of complex trifluoromethylated amines are highly sought after. nih.govorganic-chemistry.orgacs.orgorganic-chemistry.org this compound can serve as a valuable chiral or achiral building block in this context. Its secondary amine functionality allows for reactions such as N-arylation, alkylation, or acylation, leading to a diverse array of more complex structures with potential applications in catalysis and materials.

Applications in Materials Science and Catalysis (excluding biological applications)

The unique electronic properties and structural rigidity imparted by the this compound motif make it an attractive candidate for non-biological applications in materials science and catalysis.

Organocatalysis : Morpholine derivatives have been successfully employed as organocatalysts, particularly in enamine-based catalysis for reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.orgnih.gov While morpholine-based enamines are typically less reactive than their pyrrolidine (B122466) counterparts, strategic substitution can lead to highly efficient and stereoselective catalysts. frontiersin.org The electron-withdrawing trifluoromethyl group in this compound could significantly modulate the electronic properties of the nitrogen atom, potentially altering the reactivity and selectivity of derived organocatalysts in novel ways.

Catalyst Modification and Ligand Design : Morpholine can be used to modify the surface of heterogeneous catalysts, such as palladium supported on alumina, to enhance selectivity in hydrogenation reactions. mdpi.com The morpholine moiety can form strong bonds with the catalyst support and its electronic properties can influence the catalytic process. mdpi.com this compound could be explored as a modifier to fine-tune the electronic environment of metal catalysts, potentially improving performance in selective hydrogenations or other transformations. researchgate.netresearchgate.net Furthermore, it can serve as a scaffold for designing new ligands for transition-metal catalysis.

Functional Materials : Trifluoromethylated heterocyclic compounds are recognized for their utility in functional materials. rsc.orgresearchgate.netrsc.org The incorporation of a CF3 group can enhance properties like thermal stability, lipophilicity, and metabolic stability. rsc.org These attributes are beneficial in the development of specialized polymers, liquid crystals, or other advanced materials. Future research could explore the incorporation of the this compound unit into polymer backbones or as a pendant group to create materials with tailored dielectric properties, enhanced stability, or specific surface characteristics. e3s-conferences.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Trifluoromethyl)morpholine derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated intermediates (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) can react with morpholine under acidic conditions to introduce the morpholine moiety. Reaction parameters such as temperature (e.g., 40–45°C for 6 hours in methanol) and stoichiometric ratios are critical for optimizing yield and minimizing byproducts . Boronic ester intermediates (e.g., 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine) are used in Suzuki-Miyaura couplings, requiring controlled catalyst loading and inert atmospheres to enhance regioselectivity .

Q. How should researchers approach the purification and characterization of this compound derivatives?

- Methodological Answer : Purification via HPLC (e.g., C18 reverse-phase columns) or flash chromatography is essential to isolate high-purity products. Structural confirmation relies on LCMS for molecular weight verification (e.g., m/z 754 [M+H]+) and HRMS for exact mass analysis (e.g., ±0.1 ppm accuracy) . ¹⁹F NMR is particularly useful for tracking trifluoromethyl group integrity, while X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data for this compound analogs across different assay systems?

- Methodological Answer : Orthogonal assays (e.g., enzyme inhibition vs. cell viability) and controlled variables (e.g., solvent polarity, cellular uptake kinetics) help identify assay-specific artifacts. For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability, which can be tested using permeability assays (e.g., PAMPA). Computational docking studies comparing binding modes across protein conformations can clarify mechanistic inconsistencies .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of the trifluoromethyl group (e.g., electron-withdrawing nature) on reaction intermediates. For example, the trifluoromethyl group lowers the LUMO energy of aromatic rings, enhancing electrophilic substitution reactivity. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) aligns computational predictions with observed outcomes .

Q. What methodologies are recommended for analyzing the electronic effects of the trifluoromethyl group on the morpholine ring's reactivity in catalytic applications?

- Methodological Answer : Cyclic voltammetry measures redox potentials to quantify electron-withdrawing effects. Infrared (IR) spectroscopy tracks changes in carbonyl stretching frequencies when the trifluoromethyl group is introduced. Comparative studies with non-fluorinated analogs (e.g., methyl-substituted morpholines) isolate electronic contributions from steric effects .

Q. What are the challenges in employing cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound derivatives, and how can they be mitigated?

- Methodological Answer : Steric hindrance from the trifluoromethyl group reduces coupling efficiency. Strategies include using bulky ligands (e.g., SPhos) to stabilize palladium catalysts and optimizing solvent systems (e.g., toluene/water biphasic mixtures) to enhance solubility. Pre-functionalization of the morpholine ring with boronate esters (e.g., 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine) improves coupling yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.